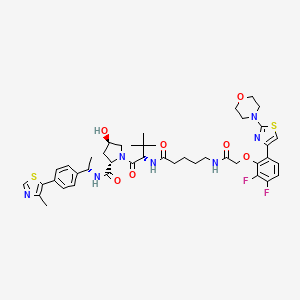

MTX-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H53F2N7O7S2 |

|---|---|

Molecular Weight |

882.1 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[5-[[2-[2,3-difluoro-6-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenoxy]acetyl]amino]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C43H53F2N7O7S2/c1-25(27-9-11-28(12-10-27)38-26(2)47-24-61-38)48-40(56)33-20-29(53)21-52(33)41(57)39(43(3,4)5)50-34(54)8-6-7-15-46-35(55)22-59-37-30(13-14-31(44)36(37)45)32-23-60-42(49-32)51-16-18-58-19-17-51/h9-14,23-25,29,33,39,53H,6-8,15-22H2,1-5H3,(H,46,55)(H,48,56)(H,50,54)/t25-,29+,33-,39+/m0/s1 |

InChI Key |

JOZGICGAZBMCJF-JMSDHYLISA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCNC(=O)COC4=C(C=CC(=C4F)F)C5=CSC(=N5)N6CCOCC6)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)COC4=C(C=CC(=C4F)F)C5=CSC(=N5)N6CCOCC6)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of MTX-23 in Castration-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often driven by the reactivation of androgen receptor (AR) signaling. A key mechanism of resistance to second-line antiandrogen therapies is the emergence of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by many current drugs. MTX-23 is a novel Proteolysis Targeting Chimera (PROTAC) designed to address this challenge by inducing the degradation of both full-length AR (AR-FL) and AR-V7. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates through the PROTAC mechanism, a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate target proteins. This compound is a heterobifunctional molecule with three key components: a ligand that binds to the target proteins (AR-FL and AR-V7), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[1][2]

Specifically, this compound has been designed to simultaneously bind to the DNA binding domain (DBD) of the androgen receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This dual binding brings the AR proteins into close proximity with the E3 ligase, leading to their polyubiquitination and subsequent degradation by the proteasome. A key advantage of this compound is its ability to target the DBD, making it effective against both AR-FL and the AR-V7 splice variant, which lacks the ligand-binding domain.[1]

Quantitative In Vitro Efficacy

Preclinical studies have demonstrated the potent and specific activity of this compound in CRPC cell lines, including those resistant to second-line antiandrogen therapies.

Degradation of AR-FL and AR-V7

Immunoblot analyses have quantified the degradation efficiency of this compound. The half-maximal degradation concentration (DC50) values highlight its potent effect on both AR-FL and the clinically relevant AR-V7 splice variant.

| Target Protein | Cell Line | DC50 (µM) | Reference |

| AR-V7 | 22Rv1 | 0.37 | |

| AR-FL | 22Rv1 | 2 |

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of androgen-responsive prostate cancer cells in a concentration-dependent manner. Notably, its efficacy extends to cell lines that have developed resistance to approved second-line antiandrogen therapies.

| Cell Line | Resistance Profile | This compound Effect | Reference |

| 22Rv1 | Enzalutamide-resistant | Decreased proliferation | |

| LNCaP-AbiR | Abiraterone-resistant | Decreased proliferation | |

| LNCaP-EnzR | Enzalutamide-resistant | Decreased proliferation | |

| VCaP-EnzR | Enzalutamide-resistant | Decreased proliferation | |

| PC3 | AR-negative | No significant effect | |

| DU145 | AR-negative | No significant effect |

Induction of Apoptosis

Treatment with this compound has been demonstrated to induce apoptosis in androgen-responsive prostate cancer cells. This pro-apoptotic effect is a direct consequence of the degradation of AR proteins, which are critical for the survival of these cancer cells.

In Vivo Antitumor Activity

The therapeutic potential of this compound has been evaluated in a mouse xenograft model using enzalutamide-resistant 22Rv1 cells. Intratumoral administration of this compound resulted in a significant reduction in tumor growth over a five-week period, with a corresponding decrease in the protein levels of both AR-V7 and AR-FL in the treated tumors.

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Nude mice | 22Rv1-EnzR | This compound (2.5 mg/mL) + Enzalutamide (10 mg/mL) | Significant decrease in tumor growth | |

| Nude mice | 22Rv1-EnzR | Vehicle + Enzalutamide (10 mg/mL) | Continued tumor growth |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Lines and Culture

-

Cell Lines: 22Rv1, LNCaP, VCaP, PC3, and DU145 human prostate cancer cell lines were utilized. Enzalutamide and abiraterone-resistant sublines were generated by continuous exposure to the respective drugs.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Immunoblotting

-

Cell Lysis: Cells were treated with varying concentrations of this compound for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies against AR (N-terminal), AR-V7, and β-actin were incubated overnight at 4°C.

-

Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTS)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Treatment: Cells were treated with a range of this compound concentrations for 6 days.

-

MTS Reagent Addition: After the treatment period, MTS reagent was added to each well.

-

Incubation and Measurement: Plates were incubated for 1-4 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: 22Rv1 cells were treated with 1 µmol/L of this compound for various time points.

-

Cell Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

-

Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Mouse Xenograft Model

-

Cell Implantation: Male nude mice were subcutaneously injected with enzalutamide-resistant 22Rv1 cells.

-

Tumor Growth and Grouping: When tumors reached an average size of 3 mm, the mice were randomized into treatment and control groups.

-

Treatment Administration: The treatment group received daily intratumoral injections of this compound (2.5 mg/mL) in combination with enzalutamide (10 mg/mL). The control group received the vehicle and enzalutamide.

-

Monitoring: Tumor volume and body weight were measured regularly for 5 weeks.

-

Tissue Analysis: At the end of the study, tumors were excised for immunoblot analysis of AR-FL and AR-V7 protein levels.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for CRPC by effectively degrading both AR-FL and the resistance-associated AR-V7 splice variant. Its novel mechanism of action, which circumvents the need for binding to the AR ligand-binding domain, offers a potential solution to overcome resistance to current antiandrogen therapies. The preclinical data strongly support its continued development. Future research should focus on optimizing its pharmacokinetic properties for systemic delivery and further evaluating its efficacy and safety in more advanced preclinical models, with the ultimate goal of clinical translation for patients with advanced prostate cancer.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of MTX-23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the methotrexate analogue series, MTX-23. This series comprises mono-, di-, and trilysine γ-conjugates of methotrexate, which have been investigated for their potential as anti-cancer agents. This document details the synthetic methodologies, quantitative biological data, and the primary signaling pathway associated with these compounds.

Chemical Structure of the this compound Series

The this compound series consists of methotrexate (MTX) derivatives where the γ-carboxyl group of the glutamate moiety is conjugated to the ε-amino group of one, two, or three L-lysine residues. This modification results in the following compounds:

-

Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-glutamyl-γ-(Nε-L-lysine) (Mono-lysine conjugate)

-

Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-glutamyl-γ-(Nε-L-lysyl-L-lysine) (Di-lysine conjugate)

-

Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-glutamyl-γ-(Nε-L-lysyl-L-lysyl-L-lysine) (Tri-lysine conjugate)

The core structure of methotrexate consists of a pteridine ring, a p-aminobenzoic acid moiety, and a glutamic acid residue.[1] In the this compound series, the addition of positively charged lysine residues at the γ-position of the glutamate significantly alters the physicochemical properties of the parent molecule.

Synthesis of this compound Analogues

The synthesis of the this compound series involves the coupling of the γ-carboxyl group of methotrexate with the ε-amino group of lysine or lysine chains. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of Methotrexate-γ-Lysine Conjugates

Materials:

-

Methotrexate (MTX)

-

L-lysine, L-lysyl-L-lysine, or L-lysyl-L-lysyl-L-lysine

-

Peptide coupling reagents (e.g., dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), or diphenylphosphoryl azide)

-

Appropriate solvents (e.g., dimethylformamide (DMF))

-

Reagents for purification (e.g., dialysis membranes)

General Procedure:

-

Activation of Methotrexate: Methotrexate's γ-carboxyl group is selectively activated to form a reactive ester. This can be achieved by protecting the α-carboxyl group, for instance, as a t-butyl ester, before reacting with a coupling agent.

-

Coupling Reaction: The activated methotrexate is then reacted with the ε-amino group of the lysine moiety (mono-, di-, or trilysine). The reaction is typically carried out in an anhydrous polar aprotic solvent like DMF.

-

Deprotection: If a protecting group was used for the α-carboxyl group, it is removed in this step. For example, a t-butyl ester can be cleaved using trifluoroacetic acid.

-

Purification: The final conjugate is purified to remove unreacted starting materials and byproducts. Dialysis is a common method for purifying these larger molecules from smaller impurities.

Biological Activity and Data

The conjugation of lysine residues to methotrexate has a marked effect on its biological activity. The primary target of methotrexate and its analogues is dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway.

Dihydrofolate Reductase (DHFR) Inhibition

The this compound series demonstrates potent inhibition of DHFR. However, there is a slight decrease in affinity with an increasing number of lysine residues.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition by this compound Analogues

| Compound | Relative DHFR Affinity (compared to MTX) |

| Methotrexate (MTX) | 1 |

| Mono-lysine MTX | ~3-fold less potent |

| Di-lysine MTX | ~3-fold less potent |

| Tri-lysine MTX | ~3-fold less potent |

Data summarized from Rosowsky et al., 1984.[2]

Cytotoxicity

The cytotoxicity of the this compound series has been evaluated in various cancer cell lines, including L1210 murine leukemia and H35 rat hepatoma cells. A significant decrease in cytotoxicity is observed with the addition of lysine residues, which is attributed to reduced cellular uptake due to the increased positive charge.

Table 2: Cytotoxicity of this compound Analogues

| Compound | L1210 Murine Leukemia (Relative Toxicity to MTX) | H35 Rat Hepatoma (Relative Toxicity to MTX) | H35R0.3 (MTX-resistant) (Relative Toxicity to MTX) |

| Methotrexate (MTX) | 1 | 1 | 1 |

| Mono-lysine MTX | Up to 120-fold less toxic | 40 to 60-fold less toxic | 3 to 7-fold less toxic |

| Di-lysine MTX | Up to 120-fold less toxic | 40 to 60-fold less toxic | 3 to 7-fold less toxic |

| Tri-lysine MTX | Up to 120-fold less toxic | 40 to 60-fold less toxic | 3 to 7-fold less toxic |

Data summarized from Rosowsky et al., 1984.[2]

In Vivo Antitumor Activity

The in vivo efficacy of the this compound series was assessed in a murine model of L1210 leukemia.

Table 3: In Vivo Antitumor Activity of this compound Analogues against L1210 Leukemia

| Compound | Dose | Increase in Life Span (ILS) |

| Methotrexate (MTX) | 0.5 mg/kg | 100% |

| Mono-, Di-, and Tri-lysine MTX | 40 mg/kg | 80-100% |

Data summarized from Rosowsky et al., 1984.[2]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle:

The inhibition of DHFR is determined by spectrophotometrically measuring the decrease in the rate of NADPH oxidation to NADP+ in the presence of the inhibitor. The reaction follows the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).

Protocol:

-

A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 7.5), NADPH, and purified DHFR enzyme.

-

The this compound analogue (inhibitor) at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the substrate, dihydrofolate.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

Cytotoxicity Assay (L1210 Murine Leukemia Cells)

Principle:

The cytotoxicity of the this compound analogues is determined by measuring the inhibition of cell growth and proliferation of L1210 cells in culture.

Protocol:

-

L1210 cells are seeded in 96-well plates at a specific density in a suitable culture medium.

-

The cells are exposed to a range of concentrations of the this compound analogues and a control (methotrexate).

-

The plates are incubated for a defined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Cell viability is assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.

-

The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vivo Antitumor Activity (L1210 Leukemic Mouse Model)

Principle:

The antitumor efficacy of the this compound analogues is evaluated by their ability to prolong the survival of mice bearing L1210 leukemia.

Protocol:

-

Female mice are inoculated intraperitoneally with a known number of L1210 leukemia cells.

-

Treatment with the this compound analogues or methotrexate (control) is initiated 24 hours after tumor cell inoculation.

-

The compounds are administered via a specific route (e.g., intraperitoneal injection) and schedule (e.g., twice daily for 10 days).

-

The mice are monitored daily, and the date of death is recorded.

-

The mean survival time of the treated groups is compared to that of the untreated control group.

-

The increase in life span (ILS) is calculated as a percentage: ILS (%) = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

Signaling Pathway and Logical Relationships

The primary mechanism of action of the this compound series is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This pathway is essential for the synthesis of nucleotides, which are required for DNA replication and cell division.

Caption: Dihydrofolate Reductase (DHFR) Inhibition by this compound.

The diagram above illustrates the central role of DHFR in converting dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step for nucleotide synthesis and subsequent DNA replication. The this compound series of compounds act as inhibitors of DHFR, thereby disrupting this pathway and leading to a cytotoxic effect on rapidly dividing cancer cells.

Caption: Effect of Lysine Conjugation on this compound Cytotoxicity.

This diagram illustrates the inverse relationship between the number of conjugated lysine residues and the cytotoxicity of the this compound analogues. As the number of positively charged lysine groups increases, the cellular uptake of the drug decreases, leading to reduced cytotoxic activity.

References

An In-depth Technical Guide on MTX-23 as a PROTAC for AR-V7 Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MTX-23, a Proteolysis Targeting Chimera (PROTAC), designed for the targeted degradation of the androgen receptor splice variant 7 (AR-V7) and full-length androgen receptor (AR-FL). This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to AR-V7 and the Role of this compound

Persistent androgen receptor (AR) signaling is a primary driver of prostate cancer.[1] A significant challenge in the treatment of castration-resistant prostate cancer (CRPC) is the emergence of AR splice variants, most notably AR-V7.[2][3] AR-V7 lacks the ligand-binding domain (LBD), the target of conventional anti-androgen therapies like enzalutamide, rendering it constitutively active and driving tumor progression.[1][2]

This compound is an AR-based PROTAC developed to overcome this resistance mechanism. It is a heterobifunctional molecule designed to simultaneously bind to the DNA binding domain (DBD) of both AR-V7 and AR-FL, and recruit an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of both AR-V7 and AR-FL, offering a promising therapeutic strategy for CRPC.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key degradation and cell-based activity metrics.

Table 1: Degradation Potency of this compound

| Target Protein | Cell Line | DC50 (μmol/L) | Reference |

| AR-V7 | 22Rv1 | 0.37 | |

| AR-FL | 22Rv1 | 2 |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Concentration | Time | Reference |

| Cell Proliferation | 22Rv1 | Inhibition | Starting at 0.01 μmol/L | 6 days | |

| Apoptosis (Annexin V) | 22Rv1 | Induction | 1 μmol/L | As early as 3 hours | |

| Tumor Growth (in vivo) | 22Rv1-EnzR xenografts | Inhibition | 2.5 mg/mL (intratumor) | Not Specified |

Mechanism of Action and Signaling Pathways

This compound operates through the ubiquitin-proteasome system. It acts as a molecular bridge, bringing the target proteins (AR-V7 and AR-FL) into close proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of the AR proteins, marking them for degradation by the 26S proteasome.

The degradation of AR-V7 and AR-FL by this compound disrupts the downstream signaling pathways that promote prostate cancer cell proliferation and survival.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize this compound, adapted from standard procedures.

This protocol is for assessing the dose-dependent degradation of AR-V7 and AR-FL in prostate cancer cell lines following this compound treatment.

1. Cell Culture and Treatment:

-

Culture 22Rv1 cells in appropriate media until they reach 70-80% confluency.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 μM) for 24 hours.

2. Protein Lysate Preparation:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-15% Tris-glycine polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against AR-V7, AR (total), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities to determine the DC50 value.

This protocol is to confirm the interaction between AR-V7/AR-FL, this compound, and the VHL E3 ligase.

1. Cell Lysate Preparation:

-

Treat 22Rv1 cells with this compound (e.g., 1 μM) and a proteasome inhibitor like MG132 for a specified time (e.g., 4-6 hours) to stabilize the complex.

-

Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads.

2. Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against the VHL E3 ligase or total AR overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

3. Washing and Elution:

-

Pellet the beads and wash them three to five times with Co-IP lysis buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

-

Analyze the eluted samples by Western blotting using antibodies against AR-V7, AR-FL, and VHL to detect the co-precipitated proteins.

This assay measures the effect of this compound on the metabolic activity of prostate cancer cells as an indicator of cell viability.

1. Cell Seeding and Treatment:

-

Seed prostate cancer cells (e.g., 22Rv1, LNCaP) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

2. Assay Procedure (MTS Example):

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

3. Data Acquisition and Analysis:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Visualization

The characterization of a novel PROTAC like this compound follows a logical progression from initial binding and degradation assessment to cellular and in vivo efficacy studies.

Conclusion

This compound represents a significant advancement in the development of therapeutics for castration-resistant prostate cancer. By effectively inducing the degradation of both AR-FL and the resistant AR-V7 variant, this compound has demonstrated the potential to overcome a key mechanism of treatment failure. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to advance this and similar targeted protein degradation strategies. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]

- 2. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

MTX-23: A Technical Guide to Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding and selectivity profile of MTX-23, a novel Proteolysis Targeting Chimera (PROTAC). The information presented herein is intended to support further research and development efforts in the field of targeted protein degradation, particularly in the context of castration-resistant prostate cancer (CRPC).

Introduction

This compound is a heterobifunctional small molecule designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. It represents a promising therapeutic strategy for diseases driven by aberrant protein function, such as cancer. This document details the molecular interactions, quantitative binding affinities, and the selectivity profile of this compound, providing a comprehensive resource for the scientific community.

Target Engagement and Mechanism of Action

This compound is engineered to simultaneously engage two key proteins: the target protein for degradation and an E3 ubiquitin ligase. This dual binding initiates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome.

Target Protein: Androgen Receptor (AR)

The primary target of this compound is the Androgen Receptor (AR), a crucial driver of prostate cancer. Uniquely, this compound binds to the DNA binding domain (DBD) of the AR.[1][2][3][4][5] This is a significant feature as it allows this compound to target both the full-length AR (AR-FL) and splice variants that lack the ligand-binding domain (LBD), such as AR-V7, a key player in the development of resistance to conventional anti-androgen therapies.

E3 Ligase Recruitment

This compound incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase . By recruiting VHL, this compound facilitates the formation of a ternary complex between the AR, this compound, and the VHL E3 ligase.

Signaling Pathway

The mechanism of action of this compound involves hijacking the cell's natural protein disposal machinery. The formation of the AR-MTX-23-VHL ternary complex leads to the polyubiquitination of the AR. This process is inhibited by proteasome inhibitors like MG132 and epoxomicin, as well as the VHL-specific inhibitor VH298, confirming the crucial roles of the proteasome and the VHL E3 ligase in the degradation process.

Quantitative Binding and Degradation Data

The efficacy of this compound in degrading its target proteins has been quantified through various cellular assays. The key metric for a PROTAC is the DC50, which represents the concentration of the compound required to induce 50% degradation of the target protein.

| Target Protein | DC50 (µmol/L) | Cell Line |

| AR-V7 | 0.37 | 22Rv1 |

| AR-FL | 2 | 22Rv1 |

| Table 1: Degradation Potency of this compound. |

Notably, this compound demonstrates a preferential degradation of the AR-V7 splice variant over the full-length protein.

Selectivity Profile

The selectivity of a therapeutic agent is paramount to its safety and efficacy. This compound has been evaluated for its selectivity against other nuclear hormone receptors and in different cellular contexts.

Receptor Selectivity

Immunoblotting experiments have shown that this compound does not affect the protein levels of the Glucocorticoid Receptor (GR), Progesterone Receptor (PR), or Estrogen Receptor α (ERα) at concentrations effective for AR degradation.

| Off-Target Receptor | Effect on Protein Level |

| Glucocorticoid Receptor (GR) | No significant change |

| Progesterone Receptor (PR) | No significant change |

| Estrogen Receptor α (ERα) | No significant change |

| Table 2: Receptor Selectivity of this compound. |

Cell Line Selectivity

The anti-proliferative effects of this compound are specific to androgen-responsive prostate cancer cells. The compound shows minimal to no effect on AR-negative prostate cancer cell lines, highlighting its on-target activity.

| Cell Line | AR Status | Effect of this compound |

| 22Rv1 | Positive | Inhibition of proliferation, increased apoptosis |

| LNCaP | Positive | Inhibition of proliferation |

| VCaP | Positive | Inhibition of proliferation |

| DU145 | Negative | No significant effect |

| PC3 | Negative | No significant effect |

| Table 3: Cell Line Selectivity of this compound. |

Experimental Protocols

The following sections outline the general methodologies used to characterize the binding and selectivity of this compound.

Immunoblotting for Protein Degradation

This assay is used to determine the extent of target protein degradation following treatment with this compound.

-

Cell Culture and Treatment: Prostate cancer cells (e.g., 22Rv1) are cultured to a suitable confluency and then treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (AR-V7, AR-FL) and off-target proteins (GR, PR, ERα), as well as a loading control (e.g., β-actin). This is followed by incubation with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The DC50 values are calculated by plotting the percentage of protein remaining against the log concentration of this compound.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

-

Cell Seeding: Cells (e.g., 22Rv1, DU145) are seeded in multi-well plates at a low density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of this compound concentrations.

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for cell division.

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

-

Data Analysis: The results are normalized to untreated controls, and dose-response curves are generated to determine the concentration that inhibits cell growth by 50% (IC50).

E3 Ligase and Proteasome Inhibition Assays

These experiments confirm the mechanism of action of this compound.

-

Pre-treatment with Inhibitors: Cells are pre-treated with a proteasome inhibitor (e.g., MG132) or an E3 ligase inhibitor (e.g., VH298) for a short period (e.g., 2 hours).

-

This compound Treatment: this compound is then added to the culture medium, and the cells are incubated for a further period (e.g., 24 hours).

-

Protein Degradation Analysis: The level of AR degradation is assessed by immunoblotting as described in section 5.1. A rescue of AR degradation in the presence of the inhibitor confirms the involvement of the proteasome or the specific E3 ligase.

Conclusion

This compound is a potent and selective degrader of the Androgen Receptor, including the clinically relevant AR-V7 splice variant. Its unique mechanism of targeting the AR's DNA binding domain and recruiting the VHL E3 ligase provides a promising avenue for overcoming resistance to current anti-androgen therapies. The data presented in this guide underscore the potential of this compound as a valuable research tool and a lead compound for the development of novel therapeutics for castration-resistant prostate cancer.

References

The Role of MTX-23 in Androgen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistance to second-line antiandrogen therapies in castration-resistant prostate cancer (CRPC) is a significant clinical challenge, often driven by the emergence of androgen receptor (AR) splice variants, most notably AR-V7. MTX-23, a novel Proteolysis Targeting Chimera (PROTAC), has been developed to address this challenge by inducing the degradation of both full-length androgen receptor (AR-FL) and the constitutively active AR-V7 splice variant. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its role in androgen receptor signaling.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate AR-FL and AR-V7.[1][2] Unlike traditional androgen receptor inhibitors that target the ligand-binding domain (LBD), this compound targets the DNA-binding domain (DBD) of the androgen receptor.[3][4] This is a critical distinction, as AR-V7 lacks the LBD, rendering LBD-targeted therapies ineffective.[3] this compound consists of a ligand that binds to the AR DBD, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of the AR proteins, marking them for degradation by the proteasome.

Mechanism of Action

The mechanism of action of this compound involves the following key steps:

-

Binding to AR and VHL: this compound simultaneously binds to the DNA-binding domain (DBD) of both AR-FL and AR-V7, and to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

Formation of a Ternary Complex: This dual binding brings the AR protein and the E3 ligase into close proximity, forming a ternary complex (AR-MTX-23-VHL).

-

Polyubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the AR protein, creating a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR protein levels.

-

Inhibition of AR Signaling: By degrading both AR-FL and the constitutively active AR-V7, this compound effectively shuts down androgen receptor signaling, leading to the inhibition of prostate cancer cell proliferation and the induction of apoptosis.

Quantitative Data

The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: Degradation Potency of this compound

| Target Protein | Cell Line | DC50 (μmol/L) | Reference(s) |

| AR-V7 | 22Rv1 | 0.37 | |

| AR-FL | 22Rv1 | 2.0 |

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Description | Effect of this compound (1 μmol/L) | Reference(s) |

| 22Rv1 | AR-positive, SAT-resistant | Decreased proliferation | |

| LNCaP | AR-positive, androgen-sensitive | Decreased proliferation | |

| VCaP | AR-positive, androgen-sensitive | Decreased proliferation | |

| PC3 | AR-negative | No significant effect | |

| DU145 | AR-negative | No significant effect |

SAT: Second-line antiandrogen therapy.

Table 3: In Vivo Efficacy of this compound

| Mouse Model | Treatment | Outcome | Reference(s) |

| 22Rv1-EnzR Xenograft | Intratumoral injection of this compound (2.5 mg/mL) | Significantly decreased tumor growth | |

| 22Rv1-EnzR Xenograft | Oral administration of this compound (8.3 mg/kg) | Significantly decreased tumor growth |

22Rv1-EnzR: Enzalutamide-resistant 22Rv1 cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Culture and Establishment of Resistant Cell Lines

-

Cell Lines: Human prostate cancer cell lines 22Rv1, LNCaP, VCaP, PC3, and DU145 are commonly used.

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Generation of Resistant Cells: To establish resistance to second-line antiandrogen therapies, cell lines like LNCaP, VCaP, and 22Rv1 are treated with agents such as abiraterone, apalutamide, enzalutamide, and darolutamide for three to six months.

Immunoblotting for Protein Degradation

-

Cell Lysis: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). Subsequently, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against AR-FL, AR-V7, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein levels.

Cell Proliferation Assay

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Treatment: The following day, cells are treated with increasing concentrations of this compound or vehicle control.

-

Proliferation Measurement: After a specified incubation period (e.g., 6 days), cell proliferation is assessed using assays such as the WST-1 or MTT assay, which measure metabolic activity as an indicator of cell viability. Absorbance is read using a microplate reader.

Apoptosis Assays

-

Annexin V Staining: Apoptosis can be detected by staining cells with Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Stained cells can be visualized by fluorescence microscopy or quantified by flow cytometry.

-

TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Ubiquitination Assay

-

Proteasome Inhibition: To detect the ubiquitination of AR, cells are pretreated with a proteasome inhibitor (e.g., MG132) to prevent the degradation of polyubiquitinated proteins.

-

Immunoprecipitation: Following treatment with this compound, cell lysates are subjected to immunoprecipitation using an antibody against ubiquitin.

-

Immunoblotting: The immunoprecipitated proteins are then analyzed by immunoblotting using antibodies against AR-FL and AR-V7 to detect the presence of polyubiquitinated AR species.

Conclusion

This compound represents a promising therapeutic strategy for castration-resistant prostate cancer, particularly in cases of resistance to current antiandrogen therapies. Its unique mechanism of targeting the DNA-binding domain of the androgen receptor allows it to effectively induce the degradation of both full-length AR and the problematic AR-V7 splice variant. The preclinical data strongly support its potential to inhibit tumor growth and overcome drug resistance. Further investigation and clinical development of this compound and similar AR-degrading PROTACs are warranted.

References

- 1. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Eighty Years of Targeting Androgen Receptor Activity in Prostate Cancer: The Fight Goes on - PMC [pmc.ncbi.nlm.nih.gov]

MTX-23: A Novel Proteolysis-Targeting Chimera for the Degradation of Androgen Receptor and its Splice Variants in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and effects of MTX-23 on prostate cancer cell lines. This compound is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of both full-length androgen receptor (AR-FL) and its splice variant, AR-V7. The emergence of AR-V7 is a significant mechanism of resistance to second-line antiandrogen therapies in castration-resistant prostate cancer (CRPC). This document details the quantitative effects of this compound, outlines the experimental protocols used to determine its efficacy, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound operates on the principle of targeted protein degradation. As a PROTAC, it is a heterobifunctional molecule with two key binding domains. One end of this compound binds to the DNA binding domain (DBD) of the androgen receptor, allowing it to target both AR-FL and the ligand-binding domain-lacking AR-V7.[1][2][3] The other end of this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This simultaneous binding forms a ternary complex, bringing the AR proteins into close proximity with the E3 ligase. This proximity facilitates the poly-ubiquitination of AR-FL and AR-V7, marking them for degradation by the cell's native protein disposal system, the proteasome. This degradation of key drivers of prostate cancer growth leads to the inhibition of cellular proliferation and the induction of apoptosis.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified through various in vitro experiments, primarily focusing on its ability to degrade its target proteins and its subsequent effects on cell viability and apoptosis.

Table 1: Degradation Efficiency (DC50) of this compound in 22Rv1 Cells

The 50% degradation concentration (DC50) represents the concentration of this compound required to degrade half of the target protein population. Immunoblot analysis demonstrated that this compound is a potent degrader of both AR-V7 and AR-FL, with a notable preference for the splice variant.

| Target Protein | DC50 Value (µmol/L) |

| AR-V7 | 0.37 |

| AR-FL | 2.0 |

Table 2: Effect of this compound on Prostate Cancer Cell Line Proliferation

This compound's antiproliferative effects are specific to androgen-responsive prostate cancer cells. AR-negative cell lines are not significantly affected, highlighting the on-target activity of the compound.

| Cell Line | AR Status | Effect of this compound (1 µmol/L for 6 days) |

| 22Rv1 | Positive | Decreased cellular proliferation |

| LNCaP | Positive | Decreased cellular proliferation |

| VCaP | Positive | Decreased cellular proliferation |

| PC-3 | Negative | Not significantly affected |

| DU145 | Negative | Not significantly affected |

This effect was also observed in cell lines resistant to second-line antiandrogen therapies (abiraterone, enzalutamide, apalutamide, and darolutamide).

Table 3: Induction of Apoptosis by this compound in 22Rv1 Cells

This compound treatment leads to programmed cell death in androgen-responsive prostate cancer cells.

| Assay | Concentration & Time | Observation |

| Annexin V | 1 µmol/L | Apoptosis detected as early as 3 hours after exposure. |

| TUNEL Assay | 1 µmol/L | Confirmed induction of apoptosis. |

| LDH Assay | 1 µmol/L for 24 hours | No significant increase in LDH activity, indicating a lack of non-specific cytotoxic activity. |

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Cell Lines and Culture

-

Cell Lines: Androgen-responsive (22Rv1, LNCaP, VCaP) and androgen-negative (DU145, PC-3) human prostate cancer cell lines were utilized.

-

Culture Conditions: Cells were cultured in appropriate media. For studies on resistant cells, cell lines were treated with FDA-approved second-line antiandrogen agents (abiraterone, enzalutamide, apalutamide, darolutamide) for three to six months to establish resistant sub-lines.

Immunoblotting (Western Blot)

-

Purpose: To detect and quantify protein levels of AR-FL and AR-V7 following this compound treatment and to confirm the mechanism of degradation.

-

Protocol:

-

Cells (e.g., 22Rv1) were treated with varying concentrations of this compound for 24 hours.

-

To confirm the degradation pathway, cells were pretreated for 2 hours with either a proteasome inhibitor (MG132 or epoxomicin) or an E3 ligase inhibitor (VH298, a VHL-specific inhibitor) before this compound exposure.

-

Cell lysates were harvested, and proteins were separated by SDS-PAGE.

-

Proteins were transferred to a membrane and probed with primary antibodies specific for AR-FL and AR-V7. Other proteins like GR, PR, and ERα were also probed to check for specificity.

-

Blots were incubated with secondary antibodies and visualized. Protein bands were quantified to determine DC50 values.

-

Ubiquitination Assay

-

Purpose: To directly demonstrate the poly-ubiquitination of AR-FL and AR-V7 induced by this compound.

-

Protocol:

-

22Rv1 cells were pretreated with the proteasome inhibitor MG132 for 2 hours to allow ubiquitinated proteins to accumulate.

-

Cells were then treated with 1 µmol/L this compound for various time points (e.g., 6 and 24 hours).

-

Cell lysates were harvested, and an immunoprecipitation was performed using an antibody against ubiquitin.

-

The immunoprecipitated proteins were then analyzed by immunoblotting using primary antibodies for AR-V7 or AR-FL.

-

Cell Proliferation Assay

-

Purpose: To measure the effect of this compound on the growth of prostate cancer cell lines.

-

Protocol:

-

Prostate cancer cells were seeded in 96-well plates.

-

Cells were treated with this compound at various concentrations. For long-term effects, treatment was carried out for 6 days.

-

Cell proliferation or viability was measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Apoptosis Assays

-

Purpose: To determine if the reduction in cell proliferation is due to the induction of apoptosis.

-

Annexin V Staining:

-

22Rv1 cells were treated with 1 µmol/L of this compound for specified time points (e.g., starting at 3 hours).

-

Cells were stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis.

-

Stained cells were visualized using fluorescence microscopy.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

22Rv1 cells were treated with this compound.

-

A TUNEL assay was performed to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Summary of Cellular Effects

The experimental data converge to a clear logical relationship: this compound's ability to degrade AR-FL and AR-V7 is the direct cause of its anti-cancer effects in androgen-responsive prostate cancer cells. This relationship underscores its potential as a targeted therapeutic.

Conclusion

This compound is a highly effective PROTAC that induces the degradation of both full-length androgen receptor and the clinically significant AR-V7 splice variant. Its mechanism of action is specific, relying on the recruitment of the VHL E3 ubiquitin ligase to the AR's DNA binding domain. This targeted degradation translates to potent anti-proliferative and pro-apoptotic activity in androgen-responsive prostate cancer cell lines, including those that have developed resistance to current standard-of-care antiandrogen therapies. The data strongly suggest that this compound is a promising novel therapeutic agent that may be effective against SAT-resistant castration-resistant prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. This compound | AR PROTAC | Probechem Biochemicals [probechem.com]

MTX-23: A Technical Guide to its Molecular Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the molecular and pharmacological properties of MTX-23, a novel small molecule engineered for targeted protein degradation. This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer. This guide consolidates key quantitative data, outlines its mechanism of action, and provides detailed experimental protocols relevant to its study.

Molecular Profile and Physicochemical Properties

This compound is a hetero-bifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system.[1] Its core physicochemical properties are summarized below.

| Property | Value | Source |

| Compound Name | This compound | MedchemExpress, Adooq Bioscience |

| Synonym(s) | PROTAC AR-V7 degrader-2 | MedchemExpress, Adooq Bioscience[2][3] |

| Molecular Formula | C₄₃H₅₃F₂N₇O₇S₂ | Adooq Bioscience[2] |

| Molecular Weight | 882.05 g/mol | Adooq Bioscience, MedchemExpress[2] |

Mechanism of Action: Targeted Protein Degradation

This compound functions as a molecular bridge, connecting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Androgen Receptor (AR). Specifically, it targets the DNA binding domain (DBD) of AR, an approach that allows it to effectively bind and promote the degradation of both full-length AR (AR-FL) and clinically relevant splice variants like AR-V7, which lack the ligand-binding domain targeted by many standard-of-care antiandrogen therapies.

Once the ternary complex (this compound : AR : VHL) is formed, the VHL ligase polyubiquitinates the AR protein. This polyubiquitin chain acts as a signal for the proteasome, which recognizes and subsequently degrades the AR protein. This degradation-based mechanism offers a powerful alternative to simple inhibition and is effective against resistance mechanisms driven by AR overexpression or mutations.

In Vitro Potency and Cellular Activity

This compound demonstrates potent and specific degradation of AR proteins, leading to significant anti-proliferative effects in relevant cancer cell lines.

The efficacy of this compound is quantified by its 50% degradation concentration (DC₅₀), which is the concentration required to reduce the target protein level by half. Studies have shown that this compound is more potent at degrading the AR-V7 splice variant than the full-length protein.

| Target Protein | Cell Line | DC₅₀ (µmol/L) | Source |

| AR-V7 | 22Rv1 | 0.37 | Mol Cancer Ther (2020) |

| AR-FL | 22Rv1 | 2.0 | Mol Cancer Ther (2020) |

This compound effectively inhibits the growth of androgen-responsive prostate cancer cells, including those resistant to second-generation antiandrogens. Its activity is highly specific to cells expressing the Androgen Receptor.

| Cell Line | Phenotype | Activity | Source |

| 22Rv1 | AR-positive, Enzalutamide-Resistant | Proliferation inhibited starting at 0.01 µmol/L. | Mol Cancer Ther (2020) |

| LNCaP | AR-positive, Androgen-Sensitive | Proliferation inhibited. | Mol Cancer Ther (2020) |

| VCaP | AR-positive, Androgen-Sensitive | Proliferation inhibited. | Mol Cancer Ther (2020) |

| DU145 | AR-negative | Not significantly affected. | Mol Cancer Ther (2020) |

| PC3 | AR-negative | Not significantly affected. | Mol Cancer Ther (2020) |

| 22Rv1 | AR-positive | Apoptosis induced via Annexin-V staining increase. | Mol Cancer Ther (2020) |

Experimental Protocols

The following are representative protocols for evaluating the activity of this compound.

This protocol describes the process for quantifying the degradation of AR-V7 and AR-FL in a prostate cancer cell line.

1. Cell Culture and Treatment:

-

Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0, 0.01, 0.1, 0.5, 1, 2, 5, 10 µmol/L) for 24 hours.

2. Protein Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Immunoblotting:

-

Normalize protein samples to equal concentrations and denature by boiling with Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against AR (recognizing both FL and V7) and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize protein bands using an ECL chemiluminescence substrate and an imaging system.

4. Densitometry and Analysis:

-

Quantify band intensity using imaging software (e.g., ImageJ).

-

Normalize the intensity of AR bands to the corresponding loading control.

-

Plot the normalized protein levels against the log concentration of this compound and fit a dose-response curve to calculate the DC₅₀ value.

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

1. Cell Seeding:

-

Seed prostate cancer cells (e.g., 22Rv1, LNCaP, DU145) in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well.

-

Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

-

Prepare a 10-point serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 4-6 days at 37°C in a 5% CO₂ incubator.

3. Viability Measurement:

-

Equilibrate the plate and a commercial viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Subtract background luminescence (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the log concentration of this compound and calculate the GI₅₀ (concentration for 50% growth inhibition).

References

An In-depth Technical Guide to MTX-23 and its Interaction with the VHL E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MTX-23, a Proteolysis Targeting Chimera (PROTAC), and its mechanism of action involving the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is a novel therapeutic agent designed to induce the degradation of specific target proteins implicated in cancer, particularly the androgen receptor (AR) and its splice variants. This document details the molecular characteristics of this compound, its interaction with the VHL E3 ligase complex, and the subsequent ubiquitination and degradation of AR and its splice variant AR-V7. Furthermore, this guide presents quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key molecular and cellular processes.

Introduction to this compound

This compound is a heterobifunctional small molecule that operates on the principle of targeted protein degradation.[1][2] It is designed to simultaneously bind to the VHL E3 ubiquitin ligase and the DNA binding domain (DBD) of the androgen receptor (AR).[1] This dual binding facilitates the formation of a ternary complex, bringing the AR in close proximity to the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Notably, this compound is effective against both the full-length androgen receptor (AR-FL) and its splice variant AR-V7, which is often associated with resistance to conventional antiandrogen therapies in castration-resistant prostate cancer (CRPC).

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2488296-74-6 |

| Molecular Formula | C₄₃H₅₃F₂N₇O₇S₂ |

| Molecular Weight | 882.05 g/mol |

The VHL E3 Ligase Complex

The Von Hippel-Lindau (VHL) protein is a crucial component of a multi-subunit E3 ubiquitin ligase complex. This complex, often referred to as the VCB complex, consists of VHL, Elongin B, and Elongin C. The VHL protein itself acts as the substrate recognition subunit, responsible for binding to specific target proteins destined for ubiquitination. Under normal physiological conditions, the VHL complex plays a critical role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation in the presence of oxygen. PROTACs like this compound hijack this natural cellular process to degrade neo-substrates, in this case, the androgen receptor.

Mechanism of Action: this compound Mediated AR Degradation

The therapeutic action of this compound is a multi-step process initiated by the formation of a ternary complex between the VHL E3 ligase, this compound, and the target androgen receptor protein.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its ability to induce the degradation of AR-V7 and AR-FL and inhibit the proliferation of prostate cancer cells.

Table 1: Degradation Concentration (DC₅₀) of this compound

| Target Protein | Cell Line | DC₅₀ (µM) |

| AR-V7 | 22Rv1 | 0.37 |

| AR-FL | 22Rv1 | 2.0 |

Table 2: Proliferation Inhibition by this compound

| Cell Line | Description | Effect of this compound (1 µM for 6 days) |

| LNCaP | Androgen-responsive prostate cancer | Decreased proliferation |

| VCaP | Androgen-responsive prostate cancer | Decreased proliferation |

| 22Rv1 | Androgen-responsive prostate cancer | Decreased proliferation |

| PC3 | AR-negative prostate cancer | Not affected |

| DU145 | AR-negative prostate cancer | Not affected |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Western Blotting for AR Degradation

This protocol is used to quantify the reduction in AR-V7 and AR-FL protein levels following treatment with this compound.

Materials:

-

Prostate cancer cell lines (e.g., 22Rv1, LNCaP, VCaP)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies: Anti-AR-V7, Anti-AR (for AR-FL), Anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with a serial dilution of this compound for 24 hours.

-

Protein Extraction: Wash cells with PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Measure protein concentration using the BCA assay.

-

Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using a chemiluminescence imager.

-

Analysis: Quantify band intensities and normalize to the loading control. Calculate DC₅₀ values using non-linear regression.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of prostate cancer cells.

Materials:

-

Prostate cancer cell lines

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 6 days).

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of the androgen receptor.

Materials:

-

22Rv1 cells

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer with deubiquitinase inhibitors

-

Antibodies for immunoprecipitation (Anti-AR or Anti-Ubiquitin)

-

Protein A/G magnetic beads

-

Antibodies for Western blotting (Anti-Ubiquitin and Anti-AR)

Procedure:

-

Cell Treatment: Treat 22Rv1 cells with this compound and MG132 for several hours.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein (AR) or ubiquitinated proteins using the respective antibodies.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting. Probe the membrane with an anti-ubiquitin antibody (if AR was immunoprecipitated) or an anti-AR antibody (if ubiquitin was immunoprecipitated) to visualize the polyubiquitin chains on the androgen receptor.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by the androgen receptor, particularly those that have developed resistance to standard antiandrogen therapies. By co-opting the VHL E3 ligase, this compound effectively induces the degradation of both full-length AR and the problematic AR-V7 splice variant. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop this and similar targeted protein degradation therapies.

References

Methodological & Application

MTX-23 In Vitro Assay for Androgen Receptor Degradation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTX-23 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] Unlike traditional inhibitors that only block the function of a target protein, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein. This compound accomplishes this by simultaneously binding to the DNA binding domain (DBD) of the Androgen Receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This proximity-induced ubiquitination marks the AR protein for degradation by the 26S proteasome, leading to a reduction in total AR protein levels.

This application note provides detailed protocols for in vitro assays to characterize the activity of this compound in prostate cancer cell lines, focusing on its ability to induce the degradation of both full-length AR (AR-FL) and the clinically relevant splice variant AR-V7. These protocols cover the assessment of AR degradation, the functional consequences on cell viability and apoptosis, and the investigation of the underlying molecular mechanisms.

Mechanism of Action of this compound

This compound functions as a molecular bridge, bringing the AR protein into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the proteasome.

Figure 1: this compound signaling pathway for AR degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (AR-FL) | 22Rv1 | 2 µM | |

| DC₅₀ (AR-V7) | 22Rv1 | 0.37 µM | |

| Table 1: Degradation Potency of this compound. |

| Assay | Cell Line | This compound Concentration | Incubation Time | Result | Reference |

| Cell Viability | 22Rv1 | 0-20 µM | 4 days | Dose-dependent inhibition of cell growth | |

| Apoptosis (Annexin V) | 22Rv1 | 1 µM | 0-48 hours | Induction of apoptosis | |

| Western Blot (AR-V7) | 22Rv1 | 10 µM | 4 days | Reduction in AR-V7 protein levels | |

| Table 2: Summary of this compound In Vitro Activity. |

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro effects of this compound on AR degradation and cellular function.

References

- 1. Effects of this compound, a Novel PROTAC of Androgen Receptor Splice Variant-7 and Androgen Receptor, on CRPC Resistant to Second-Line Antiandrogen Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing MTX-23 in Enzalutamide-Resistant Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is a second-generation androgen receptor (AR) antagonist that has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance, often driven by mechanisms such as AR splice variant expression (e.g., AR-V7) and AR gene amplifications, remains a major clinical challenge. MTX-23 is a potent proteolysis-targeting chimera (PROTAC) designed to overcome this resistance. It functions by inducing the degradation of both full-length AR (AR-FL) and the ligand-binding domain-truncated, constitutively active AR-V7. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in enzalutamide-resistant prostate cancer cell lines.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to the DNA-binding domain (DBD) of the androgen receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity induces the polyubiquitination of both AR-FL and AR-V7, marking them for degradation by the proteasome.[2] This degradation of the target proteins inhibits AR signaling, leading to decreased proliferation and increased apoptosis in androgen-responsive prostate cancer cells, including those resistant to enzalutamide.[1]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in enzalutamide-resistant prostate cancer cell lines.

Table 1: In Vitro Degradation Efficiency of this compound

| Target Protein | DC50 (µM) | Cell Line | Reference |

| AR-V7 | 0.37 | 22Rv1 | |

| AR-FL | 2 | 22Rv1 |

Table 2: Effect of this compound on Proliferation of Enzalutamide-Resistant Cell Lines

| Cell Line | This compound Concentration (µM) | Duration | Effect | Reference |

| Enzalutamide-Resistant LNCaP | 1 | 6 days | Decreased proliferation | |

| Enzalutamide-Resistant VCaP | 1 | 6 days | Decreased proliferation | |

| Enzalutamide-Resistant 22Rv1 | 1 | 6 days | Decreased proliferation |

Table 3: In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenograft Model

| Xenograft Model | Treatment | Duration | Effect | Reference |

| Enzalutamide-Resistant 22Rv1 (22Rv1-EnzR) | This compound (2.5 mg/mL intratumoral injection) + Enzalutamide (10 mg/mL) | 5 weeks | Significantly decreased tumor growth |

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy of this compound in enzalutamide-resistant cell lines are provided below.

Protocol 1: Generation of Enzalutamide-Resistant Prostate Cancer Cell Lines

This protocol describes a common method for generating enzalutamide-resistant cell lines through continuous exposure to the drug.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1, C4-2B)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Enzalutamide (stock solution in DMSO)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture the parental prostate cancer cell line in their recommended growth medium.

-

Once the cells are stably growing, begin treatment with a low concentration of enzalutamide (e.g., 1 µM).

-

Continuously culture the cells in the presence of enzalutamide, gradually increasing the concentration over several months (e.g., from 1 µM to 10 µM).

-

Monitor the cells for the emergence of resistant clones that are able to proliferate in the presence of high concentrations of enzalutamide.

-

Once a resistant population is established (typically after 3-6 months), maintain the resistant cell line in a medium containing a constant concentration of enzalutamide (e.g., 10 µM) to preserve the resistant phenotype.

-

Characterize the resistant cell line by confirming their resistance to enzalutamide using a cell viability assay (see Protocol 2) and by assessing the expression of AR-FL and AR-V7 (see Protocol 3).

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol outlines the steps for assessing the effect of this compound on the viability of enzalutamide-resistant prostate cancer cells.

Materials:

-

Parental and enzalutamide-resistant prostate cancer cell lines

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed the enzalutamide-resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blotting for AR-FL and AR-V7 Degradation

This protocol details the procedure for detecting the degradation of AR-FL and AR-V7 in enzalutamide-resistant cells following treatment with this compound.

Materials:

-

Enzalutamide-resistant prostate cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-AR (N-terminal specific to detect both AR-FL and AR-V7), Anti-AR-V7 (specific to the C-terminal of AR-V7), and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-